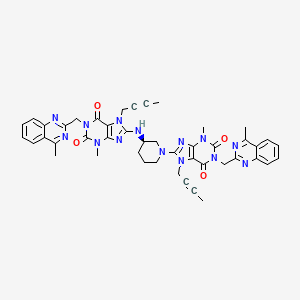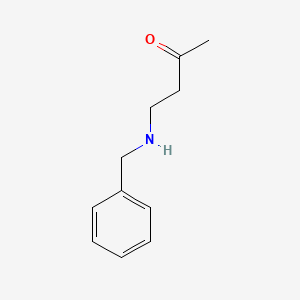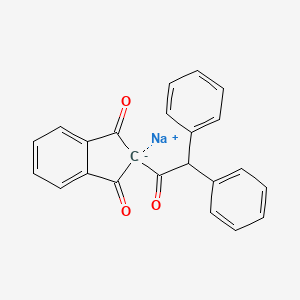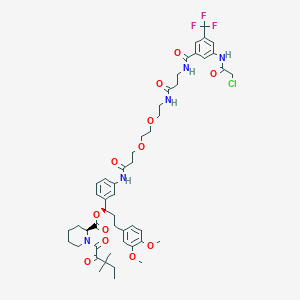![molecular formula C18H19ClN4O B13423534 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is a tricyclic dibenzodiazepine derivative. This compound is known for its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. It is structurally related to clozapine, an atypical antipsychotic drug used to treat schizophrenia and schizoaffective disorders .
Vorbereitungsmethoden
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves several steps. One common synthetic route starts with the formation of the key intermediate, 8-chloro-5H-benzo[b,e][1,4]diazepin-11-(10H)-one. This intermediate is then reacted with 4-methyl-1-piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic dibenzodiazepine derivatives.
Biology: Researchers study its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Wirkmechanismus
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychosis . The compound’s effects on these receptors are believed to contribute to its antipsychotic properties.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is similar to other tricyclic dibenzodiazepine derivatives, such as:
Clozapine: Another antipsychotic drug with a similar structure and mechanism of action.
Olanzapine: A thienobenzodiazepine derivative used to treat schizophrenia and bipolar disorder.
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic and mood stabilizer.
The uniqueness of this compound lies in its specific chemical structure and its particular efficacy in treating certain psychiatric conditions.
Eigenschaften
Molekularformel |
C18H19ClN4O |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-2-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)18-12-4-2-3-5-14(12)20-16-11-17(24)13(19)10-15(16)21-18/h2-5,10-11,20,24H,6-9H2,1H3 |
InChI-Schlüssel |
OGZLSMWTACJBSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC4=CC=CC=C42)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

